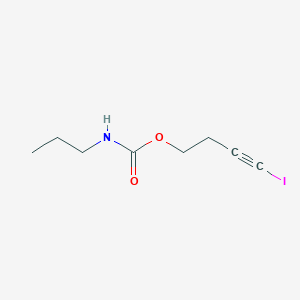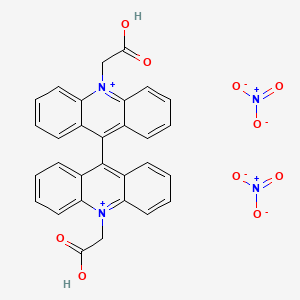
10,10'-Bis(carboxymethyl)-9,9'-biacridin-10-ium dinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,10’-Bis(carboxymethyl)-9,9’-biacridin-10-ium dinitrate is a complex organic compound with the molecular formula C30H22N4O10. This compound is known for its unique structure, which includes two acridine units connected by a carboxymethyl bridge. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 10,10’-Bis(carboxymethyl)-9,9’-biacridin-10-ium dinitrate typically involves multiple steps. One common method includes the reaction of acridine derivatives with carboxymethylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
10,10’-Bis(carboxymethyl)-9,9’-biacridin-10-ium dinitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is employed in studies involving DNA intercalation and fluorescence. In medicine, it has potential applications in drug development and diagnostic assays. In industry, it is used in the production of dyes and pigments due to its unique optical properties.
Wirkmechanismus
The mechanism of action of 10,10’-Bis(carboxymethyl)-9,9’-biacridin-10-ium dinitrate involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. It can also interact with proteins, affecting their activity and stability. These interactions are mediated by the compound’s unique chemical structure and electronic properties.
Vergleich Mit ähnlichen Verbindungen
10,10’-Bis(carboxymethyl)-9,9’-biacridin-10-ium dinitrate can be compared with other similar compounds such as 10,10’-Dimethyl-9,9’-biacridinium dinitrate and 10,10’-Bis[3-carboxypropyl]-9,9’-acridinium dinitrate. These compounds share similar structural features but differ in their substituents and chemical properties. The uniqueness of 10,10’-Bis(carboxymethyl)-9,9’-biacridin-10-ium dinitrate lies in its specific carboxymethyl groups, which confer distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
174569-83-6 |
|---|---|
Molekularformel |
C30H22N4O10 |
Molekulargewicht |
598.5 g/mol |
IUPAC-Name |
2-[9-[10-(carboxymethyl)acridin-10-ium-9-yl]acridin-10-ium-10-yl]acetic acid;dinitrate |
InChI |
InChI=1S/C30H20N2O4.2NO3/c33-27(34)17-31-23-13-5-1-9-19(23)29(20-10-2-6-14-24(20)31)30-21-11-3-7-15-25(21)32(18-28(35)36)26-16-8-4-12-22(26)30;2*2-1(3)4/h1-16H,17-18H2;;/q;2*-1/p+2 |
InChI-Schlüssel |
YOPRZSFGMVRVLA-UHFFFAOYSA-P |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=[N+]2CC(=O)O)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)CC(=O)O.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14275409.png)
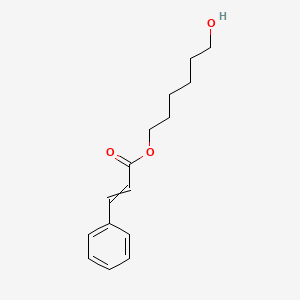
![1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene](/img/structure/B14275417.png)

![1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol](/img/structure/B14275437.png)
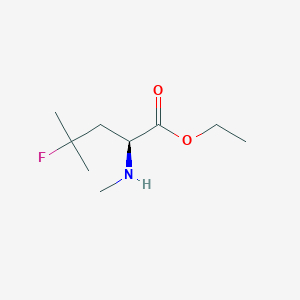
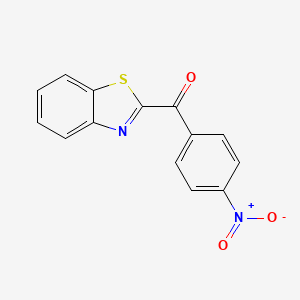
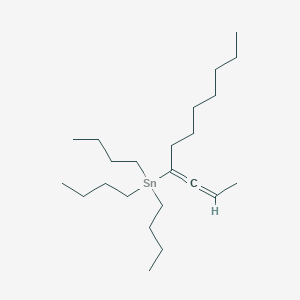
![Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide](/img/structure/B14275460.png)

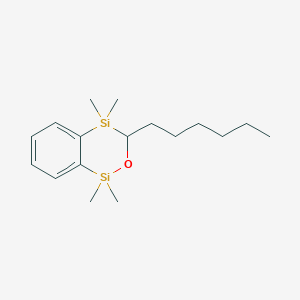
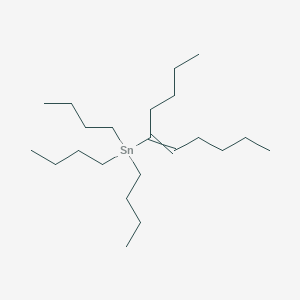
![2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one](/img/structure/B14275476.png)
